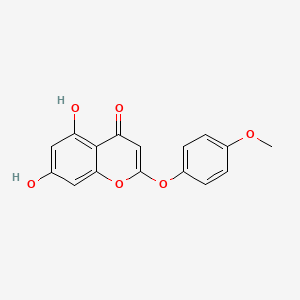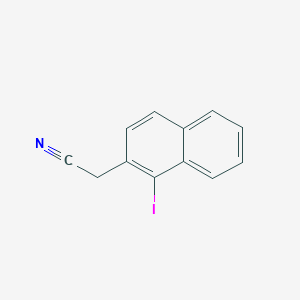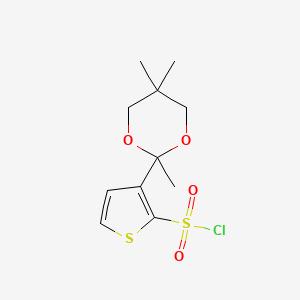
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride typically involves multiple steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl Chloride: Lacks the dioxane ring, making it less sterically hindered.
2,5,5-trimethyl-1,3-dioxane: Lacks the thiophene and sulfonyl chloride groups, making it less reactive.
Uniqueness
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride is unique due to the combination of the thiophene ring, sulfonyl chloride group, and dioxane ring. This combination imparts specific reactivity and steric properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C11H15ClO4S2 |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3 |
InChI Key |
FNMOQRSIABBXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)

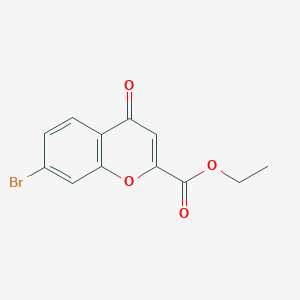






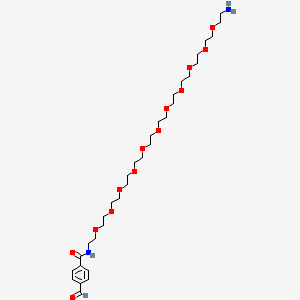
![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)

